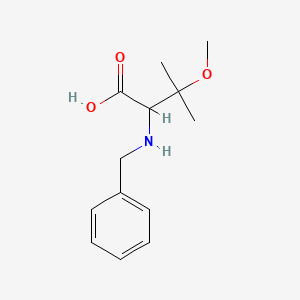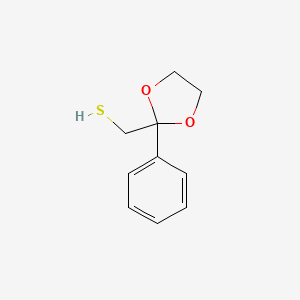![molecular formula C18H19BrN2O3S B6363230 1-[4-(4-Bromophenyl)benzenesulfonamido]cyclopentane-1-carboxamide CAS No. 1253528-21-0](/img/structure/B6363230.png)
1-[4-(4-Bromophenyl)benzenesulfonamido]cyclopentane-1-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of compounds similar to 1-[4-(4-Bromophenyl)benzenesulfonamido]cyclopentane-1-carboxamide involves the design of novel compounds containing an L-valine residue and a 4-[(4-bromophenyl)sulfonyl]phenyl moiety . These compounds belong to N-acyl-α-amino acids, 4H-1,3-oxazol-5-ones, 2-acylamino ketones, and 1,3-oxazoles chemotypes .Molecular Structure Analysis
The molecular structure of this compound was confirmed through various spectroscopic techniques such as MS, NMR, UV/VIS, and FTIR . The data obtained from these techniques were in accordance with the assigned structures .Chemical Reactions Analysis
The synthesized compounds were characterized through elemental analysis . Their purities were verified by reversed-phase HPLC .Applications De Recherche Scientifique
Organic Synthesis and Drug Development
Synthetic Methodologies : The development of efficient synthetic routes for complex molecules is crucial in drug discovery and development. For example, the practical synthesis of 2-Fluoro-4-bromobiphenyl, a key intermediate in the manufacture of non-steroidal anti-inflammatory and analgesic materials, showcases the importance of innovative synthetic approaches in pharmaceutical chemistry (Qiu et al., 2009).
Supramolecular Chemistry
Building Blocks for Nanotechnology : Benzene-1,3,5-tricarboxamide derivatives are highlighted for their significance across scientific disciplines, including their application in nanotechnology and polymer processing, due to their ability to self-assemble into one-dimensional, nanometer-sized structures (Cantekin, de Greef, & Palmans, 2012). This illustrates the potential of complex organic molecules, similar in design complexity to the target compound, for advanced materials science applications.
Xenobiotic Metabolism
Toxicity and Carcinogenicity Studies : The metabolism of xenobiotics, including various drugs and environmental toxicants, by cytochrome P450 enzymes is a critical area of research. Studies using knockout mice models to understand the metabolic pathways and their implications on toxicity, genotoxicity, and carcinogenicity provide insights into the biological interactions and safety assessments of new chemical entities (Ghanayem & Hoffler, 2007).
Mécanisme D'action
Target of Action
It is known that similar compounds have shown promising potential for developing novel antimicrobial agents to fight gram-positive pathogens, particularly enterococcus faecium biofilm-associated infections .
Mode of Action
It is known that similar compounds have demonstrated antimicrobial and antibiofilm actions . This suggests that the compound may interact with its targets to inhibit the growth of pathogens and disrupt biofilm formation.
Biochemical Pathways
Based on the antimicrobial and antibiofilm actions of similar compounds , it can be inferred that the compound may interfere with the biochemical pathways involved in bacterial growth and biofilm formation.
Result of Action
Similar compounds have demonstrated antimicrobial and antibiofilm actions , suggesting that the compound may exert its effects at the molecular and cellular levels to inhibit the growth of pathogens and disrupt biofilm formation.
Propriétés
IUPAC Name |
1-[[4-(4-bromophenyl)phenyl]sulfonylamino]cyclopentane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19BrN2O3S/c19-15-7-3-13(4-8-15)14-5-9-16(10-6-14)25(23,24)21-18(17(20)22)11-1-2-12-18/h3-10,21H,1-2,11-12H2,(H2,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQGJCWLCSIKQJU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C(=O)N)NS(=O)(=O)C2=CC=C(C=C2)C3=CC=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19BrN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[2-(3,4-Diethoxyphenyl)ethyl]-4-phenoxybenzene-1-sulfonamide](/img/structure/B6363160.png)
![1-[(3,4-Dimethoxyphenyl)methyl]-6,7-diethoxy-3,4-dihydroisoquinoline](/img/structure/B6363164.png)


![2-({[4-(Benzyloxy)phenyl]methyl}(2,2-diphenylethyl)amino)acetic acid](/img/structure/B6363206.png)
![2-({[4-(Benzyloxy)phenyl]methyl}[(3-fluorophenyl)methyl]amino)-2-phenylacetic acid](/img/structure/B6363214.png)
![2-({[4-(Benzyloxy)phenyl]methyl}(2,2-diphenylethyl)amino)-2-phenylacetic acid](/img/structure/B6363227.png)
![2-{4-[2-(Benzenesulfonyl)-1-phenylethyl]piperazin-1-yl}acetic acid](/img/structure/B6363234.png)
![2-({[4-(Diphenylmethoxy)phenyl]methyl}sulfanyl)-2-phenylacetic acid](/img/structure/B6363235.png)
![6'-Methyl-2'-(pyridin-4-yl)-5',6'-dihydro-4'H-spiro[cycloheptane-1,7'-pyrazolo[1,5-d][1,2,4]triazine]-4'-one](/img/structure/B6363241.png)
![6'-Methyl-2'-(pyridin-3-yl)-5',6'-dihydro-4'H-spiro[cycloheptane-1,7'-pyrazolo[1,5-d][1,2,4]triazine]-4'-one](/img/structure/B6363246.png)
![2'-(Furan-2-yl)-6'-methyl-5',6'-dihydro-4'H-spiro[cycloheptane-1,7'-pyrazolo[1,5-d][1,2,4]triazine]-4'-one](/img/structure/B6363248.png)